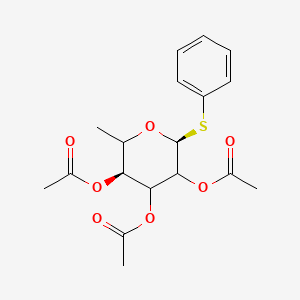
Octopamine-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octopamine-13C2,15N is a labeled biogenic amine that is the phenol analog of noradrenaline. It is a neurosecretory product found in several vertebrates and invertebrates . This compound is used extensively in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological and chemical processes.
準備方法
The preparation of Octopamine-13C2,15N involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the molecular structure of octopamine. This can be achieved through synthetic routes that utilize labeled precursors. For example, the synthesis might involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia in a controlled environment to ensure the incorporation of these isotopes into the final product . Industrial production methods often involve the use of closed growth chambers and hydroponic nutrient supply to produce highly enriched, uniformly labeled biological samples .
化学反応の分析
Octopamine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of octopamine can lead to the formation of corresponding quinones, while reduction can yield amines .
科学的研究の応用
Octopamine-13C2,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study metabolic pathways and enzyme activities. In biology, it helps in understanding neurotransmitter functions and signaling pathways. In medicine, it is used to investigate the role of biogenic amines in various physiological and pathological conditions, including stress, anxiety, and neurodegenerative diseases . Additionally, it is used in industrial applications for the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of Octopamine-13C2,15N involves its interaction with specific receptors on the surface of cells. In invertebrates, it binds to octopamine receptors, which are analogous to adrenergic receptors in vertebrates. This binding triggers a cascade of intracellular events that regulate various physiological processes, including energy metabolism, locomotion, and stress responses . The molecular targets and pathways involved include the activation of cyclic AMP (cAMP) signaling and modulation of ion channel activities .
類似化合物との比較
Octopamine-13C2,15N is similar to other biogenic amines such as tyramine and norepinephrine. it is unique due to its stable isotopic labeling, which allows for more precise and accurate studies. Similar compounds include para-octopamine, norsynephrine, and beta-hydroxytyramine . These compounds share structural similarities but differ in their specific biological activities and applications.
特性
CAS番号 |
1189693-94-4 |
|---|---|
分子式 |
C₆¹³C₂H₁₁¹⁵NO₂ |
分子量 |
156.16 |
同義語 |
α-(Aminomethyl)-4-hydroxybenzenemethanol-13C2,15N; (+/-)-Octopamine-_x000B_13C2,15N; (+/-)-p-Octopamaine-13C2,15N; DL-Octopamine-13C2,15N; Epirenor-13C2,15N; NSC 108685-13C2,15N; Norfen-13C2,15N; Octopamine-13C2,15N; dl-Octopamine-13C2,15N; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



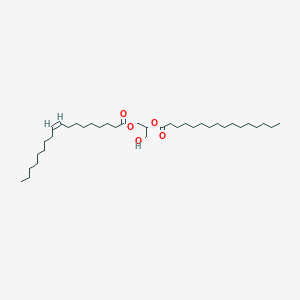
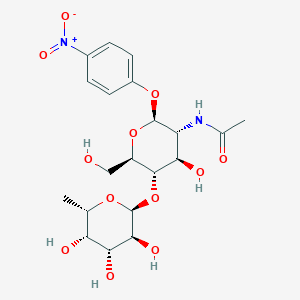
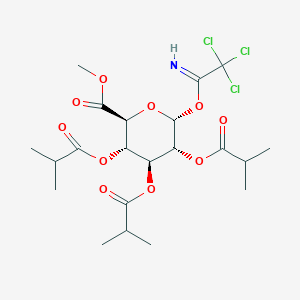
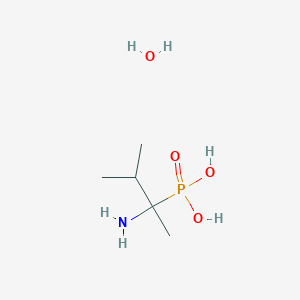
![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
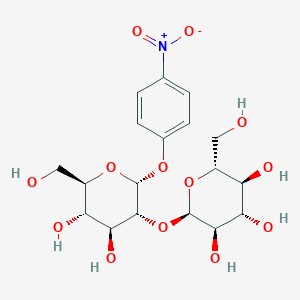
![methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140367.png)
![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

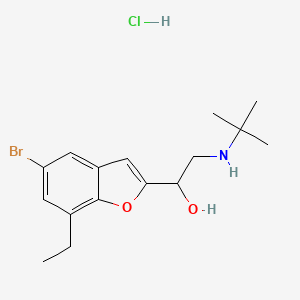
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
